Methylhexahydrophthalic anhydride

説明

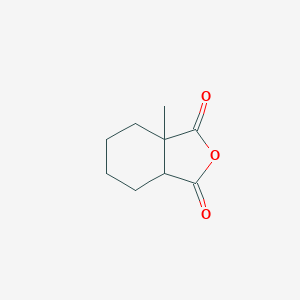

Structure

3D Structure

特性

IUPAC Name |

7a-methyl-4,5,6,7-tetrahydro-3aH-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-9-5-3-2-4-6(9)7(10)12-8(9)11/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKXQOYUCMREIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCCC1C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Record name | METHYLHEXAHYDROPHTHALIC ACID ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1644 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70964009 | |

| Record name | 3a-Methylhexahydro-2-benzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [ICSC] Clear liquid; Irritating odor when hot; [Dixie Chemical MSDS], COLOURLESS LIQUID. | |

| Record name | 1,3-Isobenzofurandione, hexahydromethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylhexahydrophthalic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15604 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYLHEXAHYDROPHTHALIC ACID ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1644 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

290 °C | |

| Record name | METHYLHEXAHYDROPHTHALIC ACID ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1644 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

145 °C | |

| Record name | METHYLHEXAHYDROPHTHALIC ACID ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1644 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water at 20 °C: reaction | |

| Record name | METHYLHEXAHYDROPHTHALIC ACID ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1644 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.15 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 5.81 | |

| Record name | METHYLHEXAHYDROPHTHALIC ACID ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1644 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.007 [mmHg], Vapor pressure, Pa at 20 °C: 1 | |

| Record name | Methylhexahydrophthalic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15604 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYLHEXAHYDROPHTHALIC ACID ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1644 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

48122-14-1, 25550-51-0 | |

| Record name | Hexahydro-3a-methyl-1,3-isobenzofurandione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=48122-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Isobenzofurandione, hexahydromethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025550510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexahydro-1-methylphthalic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048122141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Isobenzofurandione, hexahydromethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3a-Methylhexahydro-2-benzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydromethylphthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexahydro-1-methylphthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLHEXAHYDROPHTHALIC ACID ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1644 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-29 °C | |

| Record name | METHYLHEXAHYDROPHTHALIC ACID ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1644 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Methylhexahydrophthalic anhydride chemical properties

For Researchers, Scientists, and Drug Development Professionals

Methylhexahydrophthalic anhydride (B1165640) (MHHPA) is a cyclic dicarboxylic anhydride primarily utilized as a hardener for epoxy resins.[1][2] Its cycloaliphatic structure, lacking aromatic bonds, imparts excellent resistance to UV radiation and weathering, making it a crucial component in the formulation of high-performance coatings, adhesives, and electronic components.[1][2][3] This technical guide provides an in-depth overview of the chemical and physical properties of MHHPA, its reactivity, and common applications.

Core Chemical and Physical Properties

MHHPA is a colorless, viscous liquid under normal conditions.[3] It is produced through the catalytic hydrogenation of methyltetrahydrophthalic anhydride.[4][5] The absence of double bonds in its structure contributes to its stability and performance characteristics.[2]

Identification and Nomenclature

| Property | Value |

| Chemical Name | Methylhexahydrophthalic anhydride[6] |

| Synonyms | MHHPA, Methyl-1,2-cyclohexanedicarboxylic anhydride, Hexahydromethylphthalic anhydride[3][6] |

| CAS Number | 25550-51-0[3][7] |

| EC Number | 247-094-1[3] |

| Molecular Formula | C₉H₁₂O₃[7][8] |

| Molecular Weight | 168.19 g/mol [7][8] |

Physicochemical Data

A comprehensive summary of the key physicochemical properties of MHHPA is presented below. These properties are critical for its handling, storage, and application in various formulations.

| Property | Value | Source |

| Appearance | Colorless, transparent, oily liquid | [7][9] |

| Density | 1.162 g/cm³ at 25 °C | [7][10] |

| Melting Point | -29 °C to -61.5 °C | [7][11] |

| Boiling Point | 290 °C to 300 °C at 760 mmHg | [7][12] |

| Flash Point | 140 °C to 145 °C | [7][12] |

| Vapor Pressure | 0.007 mmHg at 20 °C | [12] |

| Refractive Index | 1.477 to 1.52 at 20 °C | [7][10] |

| Solubility | Soluble in benzene, acetone (B3395972), and chloroform (B151607) (slightly).[7][13] It reacts with water.[3][12] | |

| Stability | Sensitive to moisture.[7] Stable under normal conditions.[14] |

Reactivity and Applications

The primary application of MHHPA is as a curing agent, or hardener, for epoxy resins.[1][3] The anhydride ring of MHHPA reacts with the hydroxyl groups of the epoxy resin upon heating, initiating a cross-linking process that results in a rigid, thermoset polymer with desirable properties.

The curing reaction is a critical aspect of MHHPA's utility. The following diagram illustrates the general workflow for curing an epoxy resin with MHHPA.

MHHPA is particularly valued for its ability to produce cured epoxy products with:

-

Excellent Mechanical and Electrical Properties : Cured resins exhibit high tensile strength and good dielectric properties, especially at elevated temperatures.[4][15][16]

-

Superior Weather and UV Resistance : The cycloaliphatic nature of MHHPA imparts outstanding resistance to degradation from UV radiation and environmental exposure.[1][2]

-

Low Color and Good Color Retention : This makes it suitable for applications where optical clarity is important, such as in LEDs and clear coats.[2][15][16]

-

Low Viscosity and Long Pot Life : These characteristics facilitate easier processing and handling during manufacturing.[4][7]

These properties make MHHPA an ideal choice for a wide range of applications, including:

-

Electrical and Electronic Components : Encapsulation of LEDs, casting of insulators, and impregnation of electrical coils.[6][7][17]

-

Coatings : Automotive clear coats and other protective finishes.[1][2]

-

Adhesives : High-performance bonding applications.[3]

-

Composites : As a matrix material for fiber-reinforced plastics.[1]

Experimental Protocols

Detailed experimental protocols for the characterization of MHHPA are essential for quality control and research. While specific instrument parameters will vary, the following provides a general methodology for common analytical techniques.

Gas Chromatography (GC) for Purity Analysis

Gas chromatography with a flame ionization detector (GC-FID) is a common method for determining the purity of MHHPA.

Methodology:

-

Sample Preparation : Prepare a dilute solution of MHHPA in a suitable solvent such as acetone or dichloromethane.

-

Instrumentation :

-

Column : A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).

-

Injector : Split/splitless injector, with an injection volume of approximately 1 µL.

-

Oven Temperature Program : A temperature gradient is typically used, starting at a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure the elution of all components.

-

Carrier Gas : Helium or hydrogen at a constant flow rate.

-

Detector : Flame Ionization Detector (FID).

-

-

Analysis : The retention time of the MHHPA peak is used for identification, and the peak area is used to quantify its purity relative to any impurities present.

The following diagram outlines the logical workflow for GC analysis of MHHPA.

Safety and Handling

MHHPA is classified as a hazardous substance and requires careful handling.[3] It can cause serious eye damage and may cause allergic skin reactions or asthma-like symptoms if inhaled.[11]

Precautionary Measures:

-

Ventilation : Use in a well-ventilated area or with local exhaust ventilation.[11]

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles, and appropriate respiratory protection.[11]

-

Storage : Store in a cool, dry place away from moisture and sources of ignition.[5][6] MHHPA is sensitive to moisture and can crystallize upon contact with humidity.[3]

-

Spills : In case of a spill, absorb with an inert material and dispose of in accordance with local regulations.[11] Avoid contact with water.[11]

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling MHHPA.[11]

References

- 1. This compound | MHHPA | Supplier & Distributor | Arpadis [arpadis.com]

- 2. broadview-tech.com [broadview-tech.com]

- 3. MHHPSA by PENPET – Efficiency and Performance in Resins [penpet.com]

- 4. zdmthpa.com [zdmthpa.com]

- 5. MHHPA-Puyang Tiancheng Chemical__Pentaerythritol_Dipentaerythritol_Tripentaerythritol_Monochloroacetic Acid_Chloroacetic Acid_C5 Hydrocarbon Resin_C5 Petroleum Resin_MTHPA_HHPA_NMP_NEP_3A Molecular Sieve_4A Molecular Sieve_5A Molecular Sieve_13X Molecular Sieve [pytchg.com]

- 6. ruijichemical.com [ruijichemical.com]

- 7. Page loading... [guidechem.com]

- 8. Buy Methyl Hexahydro Phthalic Anhydride (MHHPA) at Affordable Prices, Supplier [novelchemindia.com]

- 9. This compound MHHPA CAS NO: 25550-51-0-China Moltec Materials Corp [mat99.com]

- 10. 氢化-4-甲苯酐,顺反异构体混合物 96% | Sigma-Aldrich [sigmaaldrich.com]

- 11. broadview-tech.com [broadview-tech.com]

- 12. This compound | C9H12O3 | CID 3016472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. asamblychem.com [asamblychem.com]

- 14. fishersci.com [fishersci.com]

- 15. Methyl Hexahydrophthalic Anhydride (MHHPA) - Chemical Supplier Distributor ChemCeed [chemceed.com]

- 16. tri-iso.com [tri-iso.com]

- 17. nbinno.com [nbinno.com]

Methylhexahydrophthalic Anhydride (MHHPA): A Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylhexahydrophthalic anhydride (B1165640) (MHHPA) is a cyclic dicarboxylic anhydride primarily utilized as a curing agent for epoxy resins.[1][2] Its application in laboratory settings is predominantly centered on its role as a hardener in embedding media for biological sample preparation in electron microscopy. This guide provides an in-depth overview of the technical aspects of MHHPA's use in the laboratory, with a focus on its application in electron microscopy and its toxicological profile relevant to laboratory safety. While not a direct participant in drug development or signaling pathway studies, its role in ultrastructural analysis makes it a relevant compound for researchers in these fields.

Introduction

Methylhexahydrophthalic anhydride (MHHPA) is a colorless, viscous liquid that serves as a high-performance hardener for epoxy resins.[1][3] Its chemical structure, characterized by a saturated cyclic ring, imparts cured epoxy resins with excellent thermal stability, high resistance to UV radiation, and superior mechanical and electrical properties.[1] In the laboratory, these properties are leveraged to create robust embedding media for the ultrastructural analysis of biological specimens via transmission electron microscopy (TEM).

Physicochemical Properties

A summary of the key physicochemical properties of MHHPA is presented in Table 1.

Table 1: Physicochemical Properties of MHHPA

| Property | Value | Reference |

| Appearance | Colorless, viscous liquid | [3] |

| Molecular Formula | C₉H₁₂O₃ | [3] |

| Molecular Weight | 168.19 g/mol | [3] |

| CAS Number | 25550-51-0 | [3] |

| Density | 1.151 g/cm³ at 20°C | [3] |

| Viscosity | 101.4 mPa·s at 20°C | [3] |

| Vapor Pressure | 0.33 Pa at 25°C | [3] |

| Water Solubility | 8.4 g/L at 20°C (hydrolyzes to acid form) | [3] |

| Auto-ignition Temperature | 430°C at 998.3 hPa | [3] |

Applications in Laboratory Settings

The primary application of MHHPA in a laboratory context is as a component of epoxy resin formulations for the embedding of biological samples for electron microscopy.

Electron Microscopy Embedding

Epoxy resins cured with MHHPA provide a block of appropriate hardness for ultrathin sectioning, a critical step in preparing samples for TEM. The degree of cross-linking, and thus the hardness of the final block, can be controlled by adjusting the ratio of anhydride to epoxy resin.[4]

This protocol provides a general guideline for the preparation of an MHHPA-containing epoxy resin for embedding biological specimens. The exact ratios may need to be optimized depending on the specific epoxy resin used and the desired block hardness.

Materials:

-

Epoxy Resin (e.g., Epon 812, Araldite 502)

-

This compound (MHHPA)

-

Dodecenyl succinic anhydride (DDSA) - as a flexibilizer

-

2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) - as an accelerator

-

Propylene (B89431) oxide

-

Ethanol (B145695) series (50%, 70%, 90%, 100%)

-

Fixed biological tissue

Procedure:

-

Dehydration: Dehydrate the fixed biological tissue through a graded series of ethanol (50%, 70%, 90%, 100%), followed by propylene oxide.

-

Infiltration:

-

Prepare a 1:1 mixture of propylene oxide and the complete epoxy resin mixture (see step 3).

-

Immerse the tissue in this mixture for 1-2 hours.

-

Transfer the tissue to the pure, complete epoxy resin mixture and infiltrate for 2-4 hours or overnight at room temperature.

-

-

Embedding Medium Preparation:

-

In a disposable beaker, combine the epoxy resin, MHHPA, and DDSA in the desired ratio. A common starting point is a weight ratio that achieves an anhydride to epoxide (A:E) molar ratio between 0.7 and 1.0.[5]

-

Mix the components thoroughly with a stirrer for at least 15 minutes.

-

Just before use, add the accelerator (DMP-30), typically at 1.5-2.0% of the total volume, and mix thoroughly.

-

-

Embedding:

-

Place the infiltrated tissue at the bottom of an embedding capsule.

-

Fill the capsule with the complete epoxy resin mixture.

-

-

Polymerization:

-

Place the embedding capsules in an oven at 60°C for 24-48 hours to allow for complete polymerization.

-

-

Sectioning:

-

Once cured, the resin blocks can be trimmed and sectioned using an ultramicrotome.

-

Toxicological Profile

MHHPA is classified as a hazardous substance and requires careful handling in a laboratory setting.[3] The primary health concerns are its potential to cause skin and respiratory sensitization.[6]

Table 2: Summary of Toxicological Data for MHHPA

| Endpoint | Species | Route | Value | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | > 2000 mg/kg bw | [3][6] |

| Acute Dermal Toxicity (LD50) | Rat | Dermal | > 2000 mg/kg bw | [3] |

| Skin Sensitization | Human/Animal | Dermal | Potential Sensitizer | [6] |

| Respiratory Sensitization | Human/Animal | Inhalation | Potential Sensitizer | [6] |

| Eye Irritation | - | - | Causes serious eye damage | [3] |

LD50: Lethal Dose, 50%; bw: body weight.

Biotransformation and Biomarkers of Exposure

In the body, MHHPA is hydrolyzed to its corresponding dicarboxylic acid, methylhexahydrophthalic acid (MHHP acid). This metabolite can be detected in urine and plasma and serves as a biomarker for assessing occupational exposure to MHHPA.

Safety Precautions

Due to its hazardous nature, strict safety protocols must be followed when handling MHHPA in the laboratory:

-

Ventilation: Always handle MHHPA in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid Inhalation: Avoid breathing vapors or mists.

-

Avoid Contact: Prevent contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong acids, strong bases, and oxidizing agents.[3]

Conclusion

References

- 1. WO2009084014A2 - An epoxy resin composition - Google Patents [patents.google.com]

- 2. tri-iso.com [tri-iso.com]

- 3. broadview-tech.com [broadview-tech.com]

- 4. synapseweb.clm.utexas.edu [synapseweb.clm.utexas.edu]

- 5. researchgate.net [researchgate.net]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

Catalytic Hydrogenation of Methyltetrahydrophthalic Anhydride (MTHPA) to Methylhexahydrophthalic Anhydride (MHHPA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylhexahydrophthalic anhydride (B1165640) (MHHPA) is a crucial epoxy resin curing agent prized for its performance characteristics, including light color and high stability.[1] It is synthesized via the catalytic hydrogenation of its precursor, Methyltetrahydrophthalic Anhydride (MTHPA). This technical guide provides an in-depth overview of this synthesis, focusing on the catalysts, reaction conditions, experimental protocols, and underlying chemical pathways. The information is tailored for researchers and professionals in chemistry and drug development who require a detailed understanding of this important industrial reaction.

Introduction

The conversion of Methyltetrahydrophthalic Anhydride (MTHPA) to Methylhexahydrophthalic Anhydride (MHHPA) is a saturation reaction where the carbon-carbon double bond within the cyclohexene (B86901) ring of MTHPA is reduced.[1] This process is exclusively carried out through catalytic hydrogenation, employing molecular hydrogen (H₂) and a heterogeneous catalyst.[2]

The precursor, MTHPA, is typically synthesized through a Diels-Alder reaction between maleic anhydride and pentadiene (or isoprene).[1] The subsequent hydrogenation to MHHPA enhances the thermal and chemical stability of the molecule, making it a superior curing agent for applications in the electronics, pharmaceutical, and resin industries.[1]

This document details the key aspects of this hydrogenation process, with a focus on providing actionable data and protocols for laboratory and industrial application.

Reaction Pathway and Mechanism

The fundamental transformation is the addition of two hydrogen atoms across the double bond of the MTHPA ring structure.

Overall Reaction

The reaction can be represented as:

Methyltetrahydrophthalic Anhydride (MTHPA) + H₂ → this compound (MHHPA)

This process saturates the cyclohexene ring, converting it to a cyclohexane (B81311) ring.[2]

Catalytic Mechanism

The hydrogenation proceeds via a heterogeneous catalytic mechanism on the surface of a metal catalyst (e.g., Nickel, Palladium). The generally accepted steps are:[3]

-

Adsorption: Both the MTHPA molecule and molecular hydrogen are adsorbed onto the surface of the catalyst.

-

Dissociation of Hydrogen: The H-H bond in H₂ is cleaved, and the individual hydrogen atoms bind to the catalyst surface.

-

Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the carbons of the double bond in the MTHPA molecule.

-

Desorption: The resulting saturated MHHPA molecule has a weaker affinity for the catalyst surface and is desorbed, freeing up the active site for the next reaction cycle.

Catalysts and Reaction Conditions

The choice of catalyst is critical to achieving high conversion and selectivity. Nickel-based catalysts are predominant in industrial applications due to their high activity and cost-effectiveness.[2] Precious metal catalysts like Palladium and Rhodium are also effective.

Data on Catalyst Performance

The following tables summarize quantitative data from literature on the performance of various catalysts in the hydrogenation of MTHPA.

| Catalyst | Support | Temperature (°C) | H₂ Pressure (MPa) | Time (h) | MTHPA Conversion (%) | MHHPA Selectivity (%) | Reference |

| Raney® Ni | - | 95 | 4.5 | 3.0 | 88 | 100 | [4] |

| Ni-Ru | Al₂O₃ | 80 | 2.0 | 2.0 | ~95 | >98 | [2] |

| Ni-Ru | Al₂O₃ | 80 | 3.0 | 2.0 | >98 | ~99 | [2] |

| R-Ni@Al (Al₂O₃ coated Raney Ni) | - | 80 | 2.0 | 2.0 | ~85 | ~97 | [2] |

| Ni/Al | Al₂O₃ | 80 | 2.0 | 2.0 | <20 | ~95 | [2] |

Note: Data for Pd/C and Rhodium catalysts specifically for MTHPA hydrogenation with comparable metrics were not available in the reviewed literature. These catalysts are known to be effective for general alkene hydrogenation.[3]

Kinetic Parameters

A kinetic study of MTHPA hydrogenation over a Ni-Ru/Al₂O₃ catalyst revealed the following:[2]

-

The reaction is first-order with respect to the MTHPA concentration.

-

The reaction is 0.5-order with respect to the hydrogen partial pressure.

-

The apparent activation energy is 37.02 ± 2.62 kJ mol⁻¹ .

These parameters are crucial for reactor design and process optimization.[2]

Experimental Protocols

Detailed methodologies are essential for reproducible results. The following protocols are based on published laboratory-scale experiments.

Protocol 1: Hydrogenation using Ni-Ru/Al₂O₃ Catalyst (Batch Reactor)

This protocol is adapted from a study on Ni-based catalysts.[2]

Materials:

-

Methyltetrahydrophthalic Anhydride (MTHPA)

-

Ethyl acetate (B1210297) (solvent)

-

Ni-Ru/Al₂O₃ catalyst (pre-reduced)

-

High-pressure stainless-steel batch reactor (e.g., 300 mL) with temperature and pressure control, and magnetic stirring.

-

Hydrogen gas (high purity)

Procedure:

-

Dissolve 15 g of MTHPA in 100 g of ethyl acetate.

-

Add the MTHPA solution and 0.15 g of the pre-reduced Ni-Ru/Al₂O₃ catalyst to the reactor's Teflon liner.

-

Seal the reactor and purge the system with hydrogen gas at 1.0 MPa three times to remove any air.

-

Pressurize the reactor to the desired reaction pressure (e.g., 2.0 MPa) with hydrogen.

-

Heat the reactor to the target temperature (e.g., 80 °C) while stirring vigorously (e.g., 500 rpm).

-

Maintain the reaction conditions for the desired duration (e.g., 2 hours).

-

After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

-

Open the reactor and recover the reaction mixture.

-

Separate the catalyst from the liquid product by filtration.

-

Analyze the liquid product for MTHPA conversion and MHHPA selectivity using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Protocol 2: General Procedure for Raney® Nickel Activation

Raney® Nickel is typically supplied as an alloy and requires activation before use.[2]

Materials:

-

Raney® Nickel-Aluminum alloy powder

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 20 wt%)

-

Deionized water

-

Stirred reaction vessel

Procedure:

-

Prepare a 20 wt% aqueous solution of NaOH.

-

Slowly add the Raney® Ni-Al alloy powder (e.g., 10 g) to the NaOH solution (e.g., 50 mL) under stirring.

-

Control the temperature during addition (e.g., maintain at 50 °C).

-

After the addition is complete, continue stirring at the controlled temperature for a specified time (e.g., 40 minutes) to ensure complete etching of the aluminum.

-

After digestion, carefully decant the NaOH solution.

-

Wash the resulting black catalyst powder repeatedly with deionized water by decantation until the washings are neutral (pH ~7).

-

The activated catalyst should be stored under water or a suitable solvent to prevent pyrophoric activity upon drying in air.

Industrial-Scale Synthesis and Process Considerations

The industrial production of MHHPA from MTHPA is often carried out in batch reactors, particularly in regions where the technology is still developing.[2] However, there is a strong incentive to move towards continuous production to improve efficiency and throughput.

Reactor Technology

-

Batch Reactors: Slurry-phase hydrogenation in stirred-tank reactors is common. While straightforward to implement, this approach has limitations in terms of scalability and process control.

-

Trickle-Bed Reactors (TBRs): For continuous production, TBRs are a viable option.[5] In a TBR, a liquid stream of MTHPA (potentially in a solvent) and a gas stream of hydrogen flow concurrently downwards over a fixed bed of catalyst pellets. This configuration offers excellent process control but places high demands on the mechanical stability of the catalyst. Raney® Nickel, for instance, has low mechanical strength and is prone to powdering, which can lead to bed plugging and pressure drop issues, limiting its use in fixed-bed applications.[2]

Potential Side Reactions and Byproducts

High selectivity is crucial for an efficient process. Potential side reactions can reduce yield and complicate purification:[2]

-

Isomerization (C=C Bond Transfer): The double bond within the MTHPA molecule can migrate to form a p-π conjugation with the carbonyl groups of the anhydride. This isomer is more difficult to hydrogenate.

-

Hydrogenolysis and Condensation: Under high-temperature conditions, the anhydride ring can undergo cleavage (hydrogenolysis) or condensation reactions, leading to the formation of high-molecular-weight byproducts.

-

Coke Formation: The condensation byproducts can further polymerize on the catalyst surface, forming coke, which deactivates the catalyst by blocking active sites.

Product Purification

After the reaction and catalyst filtration, the crude MHHPA is purified. The primary method used is rectification (fractional distillation) under reduced pressure.[1] This separates the high-purity MHHPA product from the solvent, any unreacted MTHPA, and higher-boiling point byproducts. The final product is typically a colorless, transparent liquid with a purity of ≥99%.[1]

Conclusion

The catalytic hydrogenation of MTHPA is a well-established and vital process for producing high-performance MHHPA curing agents. While Nickel-based catalysts, particularly Raney® Nickel, are the industrial workhorses, research into more robust and active systems, such as bimetallic Ni-Ru catalysts on stable supports, is paving the way for more efficient continuous production processes. A thorough understanding of the reaction kinetics, catalyst characteristics, and potential side reactions is paramount for optimizing reaction conditions to achieve high conversion and selectivity. The detailed protocols and compiled data in this guide serve as a valuable resource for professionals engaged in the synthesis, development, and application of these important chemical intermediates.

References

- 1. hhxny.chemchina.com [hhxny.chemchina.com]

- 2. Hydrogenation of MTHPA to MHHPA over Ni-based catalysts: Al2O3 coating, Ru incorporation and kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Methylhexahydrophthalic Anhydride (MHHPA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylhexahydrophthalic anhydride (B1165640) (MHHPA) is a cyclic dicarboxylic anhydride primarily utilized as a high-performance hardening agent for epoxy resins.[1][2][3][4][5][6][7] Its cycloaliphatic structure imparts excellent thermal stability, superior electrical insulation properties, and notable resistance to weathering and UV radiation to the cured epoxy systems.[1][5][6][8][9] These characteristics make MHHPA an indispensable component in the formulation of materials for the electrical and electronics industries, including for the encapsulation of LEDs, capacitors, and outdoor high-voltage components.[2][3][5][7][10] This guide provides a comprehensive overview of the physical and chemical properties of MHHPA, detailed experimental protocols for their determination, and a visualization of its role in epoxy curing.

Physical Properties of MHHPA

MHHPA is typically a colorless, viscous liquid under normal conditions.[1] The quantitative physical properties of MHHPA are summarized in Table 1.

Table 1: Physical Properties of MHHPA

| Property | Value | Units | References |

| Molecular Formula | C9H12O3 | - | [2][9][11][12] |

| Molecular Weight | 168.19 | g/mol | [2][3][12] |

| Appearance | Colorless, transparent, oily liquid | - | [1][2][4][5][7][11][12] |

| Density | 1.15 - 1.17 | g/cm³ at 25°C | [2][8][12][13][14] |

| Melting Point | -15 to -40 | °C | [1][2][12][14][15] |

| Boiling Point | 290 - 300 | °C at 760 mmHg | [1][2][14][15] |

| Flash Point | 140 - 195.1 | °C | [2][11][14][16] |

| Viscosity | 35 - 70 | mPa·s at 25°C | [3][9][12] |

| Refractive Index | 1.477 - 1.52 | at 20-25°C | [2][9][11][13] |

| Vapor Pressure | 0.274 - 5.81 | Pa at 25°C | [11][14] |

| Solubility | Soluble in benzene, acetone, chloroform (B151607) (slightly), methanol (B129727) (slightly).[2][3] Reacts with water.[1][8][14][16][17] | - |

Chemical Properties and Reactivity

MHHPA's chemical behavior is primarily dictated by the reactivity of its anhydride group. It is sensitive to moisture and will slowly hydrolyze in the presence of water to form the corresponding dicarboxylic acid.[1][8][14][16][17] This reactivity is fundamental to its role as a curing agent.

Key Chemical Reactions:

-

Reaction with Alcohols: MHHPA reacts with alcohols to form monoesters. This reaction is a crucial initiation step in the epoxy curing process.

-

Reaction with Amines: Like other anhydrides, MHHPA can react with primary and secondary amines to form amides.[18]

-

Epoxy Curing: The primary application of MHHPA is as a hardener for epoxy resins. The curing process involves the ring-opening of the anhydride by a hydroxyl group, followed by the reaction of the resulting carboxylic acid with an epoxy group to form an ester linkage. This process, often catalyzed by tertiary amines, leads to a highly cross-linked, three-dimensional polymer network.

Thermal Stability: MHHPA is a thermally stable compound, but it will decompose at elevated temperatures. The thermal degradation of MHHPA-cured epoxy resins typically occurs in two stages: the initial breaking of ester and other aliphatic linkages, followed by the carbonization of the aromatic rings at higher temperatures.[19]

Experimental Protocols

The following are detailed methodologies for determining the key physical and chemical properties of MHHPA, based on established standards.

Determination of Density

The density of MHHPA can be determined using a digital density meter according to ASTM D4052 .[4][14][20][21][22]

-

Apparatus: Digital density meter, syringe or autosampler for sample injection.

-

Procedure:

-

Calibrate the digital density meter with dry air and freshly distilled water.

-

Equilibrate the MHHPA sample to the measurement temperature (typically 25°C).

-

Inject a small, bubble-free aliquot of the MHHPA sample into the oscillating sample tube of the density meter.

-

Record the stable density reading from the instrument.

-

Clean and dry the sample tube thoroughly between measurements.

-

Determination of Melting Point

The melting point of MHHPA, which is below ambient temperature, can be determined using a capillary tube method as outlined in ASTM E324 .[1][5] A cryostat or a melting point apparatus with sub-ambient temperature capabilities is required.

-

Apparatus: Capillary melting point apparatus with cooling capability, capillary tubes, thermometer.

-

Procedure:

-

Introduce a small amount of solidified MHHPA into a capillary tube.

-

Place the capillary tube in the melting point apparatus and cool the sample to well below its expected melting point.

-

Heat the sample slowly (e.g., 1-2°C per minute) as the melting point is approached.

-

Record the temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the last solid crystal disappears (final melting point).

-

Determination of Boiling Point

The boiling point of MHHPA can be determined using a distillation method, similar to the principles in ASTM D1120 .[12][16]

-

Apparatus: Distillation flask, condenser, thermometer, heating mantle.

-

Procedure:

-

Place a measured volume of MHHPA and a few boiling chips into the distillation flask.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned correctly to measure the vapor temperature.

-

Heat the flask gently to bring the MHHPA to a boil.

-

Record the steady temperature at which the liquid is boiling and the vapor is condensing on the thermometer. This is the boiling point.

-

Correct the observed boiling point for atmospheric pressure if it deviates significantly from 760 mmHg.

-

Determination of Solubility

The solubility of MHHPA in various solvents can be determined qualitatively by simple mixing tests. For quantitative determination of water solubility, a method based on OECD Guideline 105 can be adapted, taking into account the reactivity of MHHPA with water.[13][19]

-

Apparatus: Test tubes, vortex mixer, analytical balance, centrifuge.

-

Qualitative Procedure:

-

Add a small, measured amount of MHHPA to a test tube containing a specific solvent (e.g., water, acetone, benzene).

-

Vortex the mixture for a set period.

-

Visually observe if the MHHPA dissolves completely, partially, or not at all.

-

-

Quantitative Water Solubility (considering hydrolysis):

-

Add an excess amount of MHHPA to a known volume of water in a sealed container.

-

Agitate the mixture at a constant temperature for a short, defined period to minimize hydrolysis.

-

Centrifuge the mixture to separate the undissolved MHHPA.

-

Analyze the aqueous phase for the concentration of dissolved MHHPA and its hydrolysis product using a suitable analytical technique (e.g., HPLC, GC-MS).

-

Determination of Viscosity

The kinematic viscosity of MHHPA can be determined using a glass capillary viscometer as described in ASTM D445 .[2][3][8][9][10][17]

-

Apparatus: Calibrated glass capillary viscometer, constant temperature bath, stopwatch.

-

Procedure:

-

Equilibrate the MHHPA sample and the viscometer in the constant temperature bath (typically 25°C).

-

Introduce the MHHPA sample into the viscometer.

-

Allow the sample to flow under gravity through the capillary.

-

Use a stopwatch to accurately measure the time it takes for the meniscus to pass between two marked points on the viscometer.

-

Calculate the kinematic viscosity by multiplying the flow time by the viscometer's calibration constant.

-

The dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density of MHHPA at the same temperature.

-

Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Procedure: A thin film of liquid MHHPA is placed between two salt (e.g., KBr) plates and analyzed. The resulting spectrum will show characteristic absorption bands for the anhydride functional group (typically two peaks around 1850 cm⁻¹ and 1780 cm⁻¹) and the C-H bonds of the cycloaliphatic ring.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Procedure: A sample of MHHPA is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed. The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, including the chemical environment of the protons and carbon atoms in the methyl and cyclohexyl groups.

-

-

Gas Chromatography (GC):

-

Procedure: A small amount of MHHPA, dissolved in a suitable solvent, is injected into the gas chromatograph. This technique is useful for assessing the purity of MHHPA and identifying any volatile impurities.

-

Mandatory Visualizations

MHHPA-Epoxy Curing Signaling Pathway

The following diagram illustrates the key steps in the curing of an epoxy resin with MHHPA, a process initiated by a hydroxyl-containing species and often accelerated by a tertiary amine catalyst.

Caption: MHHPA-Epoxy Curing Pathway

Experimental Workflow for MHHPA Property Determination

This diagram outlines the logical flow for the comprehensive characterization of MHHPA's physical and chemical properties.

Caption: MHHPA Property Determination Workflow

Conclusion

Methylhexahydrophthalic anhydride is a critical component in the formulation of high-performance epoxy systems. A thorough understanding of its physical and chemical properties is paramount for optimizing its use in various applications. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers and professionals working with MHHPA, enabling consistent and reliable material characterization and development. The visualization of the curing pathway and experimental workflow further elucidates the fundamental aspects of MHHPA's function and analysis.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Epoxy Curing Agents – Anhydrides, Long Pot Life and Exceptional Properties - Polymer Innovation Blog [polymerinnovationblog.com]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. tri-iso.com [tri-iso.com]

- 6. kelid1.ir [kelid1.ir]

- 7. dot.ca.gov [dot.ca.gov]

- 8. www2.irsm.cas.cz [www2.irsm.cas.cz]

- 9. DSpace [soar.wichita.edu]

- 10. researchgate.net [researchgate.net]

- 11. The curing kinetic analysis of epoxy base on FT-IR | Atlantis Press [atlantis-press.com]

- 12. Curing Kinetics and Dielectric Properties of Anhydride Cured Epoxy Resin With Different Accelerator Contents | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. epoxyworks.com [epoxyworks.com]

- 16. researchgate.net [researchgate.net]

- 17. Decomposition mechanisms and kinetics of amine/anhydride-cured DGEBA epoxy resin in near-critical water - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. atlantis-press.com [atlantis-press.com]

- 20. researchgate.net [researchgate.net]

- 21. tri-iso.com [tri-iso.com]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Methylhexahydrophthalic Anhydride (CAS 25550-51-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylhexahydrophthalic anhydride (B1165640) (MHHPA), CAS number 25550-51-0, is a cyclic dicarboxylic anhydride widely utilized as a high-performance hardening agent for epoxy resins. Its cycloaliphatic structure imparts excellent thermal stability, superior electrical insulation properties, and notable resistance to ultraviolet radiation and weathering in cured epoxy systems. These characteristics make it a material of choice in demanding applications, particularly in the electrical, electronics, and automotive industries for components such as outdoor insulators, high-voltage castings, and protective clear coats.[1][2] While its primary role is in polymer chemistry, its biological activity is mainly associated with its potential as a chemical sensitizer, capable of inducing both delayed and immediate allergic reactions through the formation of protein adducts. This guide provides a comprehensive technical overview of MHHPA, including its chemical and physical properties, synthesis, detailed experimental protocols for its application in epoxy curing, comparative performance data, and a summary of its toxicological profile.

Chemical and Physical Properties

MHHPA is a colorless to pale yellow, viscous liquid at room temperature. It is a mixture of isomers and is sensitive to moisture, hydrolyzing to form the corresponding dicarboxylic acid.[3][4] It is soluble in various organic solvents like benzene (B151609) and acetone (B3395972) but has limited solubility in water.[3] Key physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of Methylhexahydrophthalic Anhydride

| Property | Value | Reference(s) |

| CAS Number | 25550-51-0 | [5] |

| Molecular Formula | C₉H₁₂O₃ | [5] |

| Molecular Weight | 168.19 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid/solid | [5] |

| Density | ~1.162 g/cm³ at 25°C | [3][6] |

| Boiling Point | ~299°C at 101.3 kPa | [6] |

| Melting Point | -40°C to -29°C | [4] |

| Flash Point | ~140°C | [6] |

| Vapor Pressure | 0.274 Pa at 25°C | [6] |

| Refractive Index | ~1.479 at 25°C | [6] |

| Water Solubility | Limited, reacts with water | [4][5] |

| Solubility in Solvents | Soluble in benzene, acetone, chloroform | [3][7] |

Synthesis

The industrial synthesis of this compound (MHHPA) is primarily achieved through the catalytic hydrogenation of its precursor, Methyltetrahydrophthalic anhydride (MTHPA).[8] MTHPA itself is typically produced via a Diels-Alder reaction between maleic anhydride and isoprene.[7]

The hydrogenation step involves the saturation of the double bond within the cyclohexene (B86901) ring of MTHPA. This is typically carried out in a reactor under hydrogen pressure using a metal catalyst, such as Raney Nickel or supported catalysts containing palladium or ruthenium.[9] The reaction conditions, including temperature, pressure, and catalyst choice, are optimized to ensure high conversion and selectivity towards MHHPA, while minimizing side reactions.[10]

Figure 1: General Synthesis Pathway for MHHPA.

Detailed Experimental Protocol: Synthesis of MHHPA

The following protocol is a representative example of the hydrogenation of MTHPA.

-

Reactor Preparation: A high-pressure autoclave reactor is charged with Methyltetrahydrophthalic anhydride (MTHPA) and a suitable catalyst, such as a Raney Nickel or a supported Palladium on Carbon (Pd/C) catalyst.[11] A solvent may or may not be used depending on the specific process.

-

Inerting: The reactor is sealed and purged multiple times with an inert gas, such as nitrogen, to remove any oxygen.

-

Hydrogenation: The reactor is then pressurized with hydrogen to a specific pressure (e.g., 4 MPa).[4] The mixture is heated to the reaction temperature (e.g., 140°C) and stirred vigorously for a set duration (e.g., 4 hours) to ensure efficient mixing and mass transfer.[4]

-

Reaction Monitoring: The progress of the reaction can be monitored by tracking the hydrogen uptake or by taking samples for analysis via techniques like Gas Chromatography (GC).

-

Cooling and Depressurization: Once the reaction is complete, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented.

-

Catalyst Removal: The crude reaction mixture is filtered to remove the solid catalyst.

-

Purification: The final product, MHHPA, is typically purified by vacuum distillation to remove any unreacted starting material, byproducts, or solvent.[4]

Application in Epoxy Resin Curing

MHHPA is a widely used hot-curing hardener for epoxy resins, particularly for Diglycidyl ether of bisphenol A (DGEBA) based systems.[1] The curing reaction involves the opening of the anhydride ring by a hydroxyl group, followed by the reaction of the resulting carboxylic acid with an epoxy group. This process, which can be accelerated by catalysts like tertiary amines (e.g., Tris-(dimethylaminomethyl) phenol, DMP-30), leads to the formation of a highly cross-linked polyester (B1180765) network.[12][13] This network structure is responsible for the excellent thermal, mechanical, and electrical properties of the final cured material.[14]

Figure 2: Simplified Epoxy-Anhydride Curing Reaction Mechanism.

Detailed Experimental Protocol: Epoxy Curing and Characterization

This protocol describes a general procedure for curing a DGEBA epoxy resin with MHHPA and characterizing the resulting material.

Materials:

-

Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

-

This compound (MHHPA)

-

Accelerator (e.g., 2-ethyl-4-methyl imidazole (B134444) or DMP-30)

-

Mold release agent

-

Suitable molds (e.g., for tensile, flexural, and dielectric testing)

Procedure:

-

Formulation: Calculate the required amounts of epoxy resin and MHHPA. A common starting point is a stoichiometric ratio, but for optimal properties, the ratio may be adjusted (e.g., 80-90 parts by weight of MHHPA per 100 parts of epoxy resin).[15]

-

Mixing:

-

Preheat the epoxy resin (e.g., to 60°C) to reduce its viscosity.

-

Add the liquid MHHPA to the preheated epoxy resin and mix thoroughly for several minutes until a homogeneous mixture is obtained.

-

Add the accelerator (typically 0.5-2.0 parts per hundred parts of resin) and continue mixing.[13]

-

-

Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles, which can create voids and degrade the final properties of the cured material.[16]

-

Casting: Treat the molds with a mold release agent. Carefully pour the degassed epoxy mixture into the preheated molds.

-

Curing: Transfer the molds to a programmable oven and apply a specific curing schedule. A typical multi-stage cure cycle yields the best results.[17] An example schedule could be:

-

Demolding and Post-Curing: After the initial cure, the samples can be demolded. A post-curing step at a higher temperature is often necessary to complete the cross-linking reaction and achieve the final properties.

-

Characterization:

-

Thermal Properties: Determine the Glass Transition Temperature (Tg) using Differential Scanning Calorimetry (DSC) according to ASTM D3418 .[15][20][21][22]

-

Mechanical Properties: Measure the flexural strength and modulus according to ASTM D790 .[4][6][17][23]

-

Electrical Properties: Measure the dielectric strength according to ASTM D149 .[3][5][11][24][25]

-

Figure 3: Experimental Workflow for Epoxy Curing and Characterization.

Performance Data and Comparison

MHHPA-cured epoxy systems are known for their high Glass Transition Temperature (Tg), excellent electrical insulation, and good mechanical properties. The cycloaliphatic structure of MHHPA provides superior resistance to UV radiation and weathering compared to aromatic anhydrides like phthalic anhydride.[14] When compared to amine curing agents, anhydride systems like MHHPA generally offer a longer pot life, lower exotherm during curing, and superior thermal and electrical properties, although they require a high-temperature cure.[26][27]

Table 2: Comparative Performance of Epoxy Resins Cured with Different Hardeners

| Property | MHHPA | HHPA | Aromatic Amines (e.g., DDS) | Aliphatic Amines (e.g., TETA) | Reference(s) |

| Glass Transition Temp. (Tg), °C | 125 - 150+ | ~120 | 150 - 200+ | 80 - 120 | [15][28] |

| Heat Deflection Temp. (HDT), °C | ~128 | Similar to MHHPA | High | Low | [29] |

| Tensile Strength, psi | ~11,500 | Similar to MHHPA | High | Moderate | [29] |

| Flexural Modulus, GPa | High | High | Very High | Moderate | [8] |

| Dielectric Strength | Excellent | Excellent | Good | Moderate | [1][8] |

| Cure Temperature | High (100-150°C) | High (100-150°C) | High (150-180°C) | Room Temp to Moderate | [26][28] |

| Pot Life | Long | Long | Moderate | Short | [13] |

| Viscosity (Mixed) | Low | Low | High | Low-Moderate | [15] |

Note: The values in this table are representative and can vary significantly based on the specific epoxy resin, formulation, and curing conditions.

Toxicology and Safety

MHHPA is classified as a hazardous substance. It is a skin and severe eye irritant.[30] The most significant health concern associated with MHHPA is its potential to act as a chemical allergen, causing both respiratory and skin sensitization.[31][32] This includes immunologically-mediated respiratory diseases and contact urticaria.[30]

The mechanism of sensitization involves the reaction of the electrophilic anhydride group with nucleophilic residues on proteins, such as the ε-amino group of lysine, to form a hapten-protein adduct.[33] This modified protein is then recognized as foreign by the immune system, leading to the production of specific IgE and IgG antibodies and the development of an allergic response upon subsequent exposure.[31]

Figure 4: Simplified Mechanism of IgE-Mediated Allergic Sensitization to MHHPA.

Handling and Safety Precautions

Due to its hazardous nature, strict safety protocols must be followed when handling MHHPA.

-

Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and protective clothing.

-

Respiratory Protection: If ventilation is inadequate or for spill cleanup, use a NIOSH-approved respirator with an organic vapor cartridge.

-

-

First Aid:

-

Inhalation: Move the person to fresh air. Seek medical attention if respiratory symptoms develop.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, then seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.

-

Conclusion

This compound is a high-performance curing agent that imparts a desirable combination of thermal stability, electrical resistivity, and durability to epoxy resins. Its long pot life and low mixed viscosity make it suitable for a variety of processing techniques, including casting, potting, and impregnation for high-voltage electrical components and advanced composites. While its use is primarily in materials science and engineering, an understanding of its toxicological profile, particularly its role as a potent chemical sensitizer, is critical for ensuring safe handling and use. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals working with this versatile compound.

References

- 1. Curing Regime-Modulating Insulation Performance of Anhydride-Cured Epoxy Resin: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. rauckmanutility.com [rauckmanutility.com]

- 4. ASTM D790 Flexural Properties Test for Plastics [testronixinstruments.com]

- 5. store.astm.org [store.astm.org]

- 6. zwickroell.com [zwickroell.com]

- 7. apmtesting.com [apmtesting.com]

- 8. researchgate.net [researchgate.net]

- 9. Hydrogenation of MTHPA to MHHPA over Ni-based catalysts: Al2O3 coating, Ru incorporation and kinetics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. CN107011304A - A kind of catalytic hydrogenation prepares HHPA (HHPA) technique - Google Patents [patents.google.com]

- 11. thegundcompany.com [thegundcompany.com]

- 12. researchgate.net [researchgate.net]

- 13. tri-iso.com [tri-iso.com]

- 14. researchgate.net [researchgate.net]

- 15. standards.iteh.ai [standards.iteh.ai]

- 16. mgchemicals.com [mgchemicals.com]

- 17. boundengineering.com [boundengineering.com]

- 18. Request Rejected [ieeexplore.ieee.org]

- 19. researchgate.net [researchgate.net]

- 20. specialchem.com [specialchem.com]

- 21. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

- 22. matestlabs.com [matestlabs.com]

- 23. ASTM D790 Testing for Flexural Properties of Plastics - Applus DatapointLabs [datapointlabs.com]

- 24. atslab.com [atslab.com]

- 25. researchgate.net [researchgate.net]

- 26. dahuanm.com [dahuanm.com]

- 27. researchgate.net [researchgate.net]

- 28. ijert.org [ijert.org]

- 29. broadview-tech.com [broadview-tech.com]

- 30. tandfonline.com [tandfonline.com]

- 31. Exposure to hexahydrophthalic and methylhexahydrophthalic anhydrides--dose-response for sensitization and airway effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Skin Exposure Contributes to Chemical-Induced Asthma: What is the Evidence? A Systematic Review of Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Reactions of Lysine [employees.csbsju.edu]

The Curing Alchemy: An In-depth Technical Guide to the Mechanism of Methylhexahydrophthalic Anhydride (MHHPA) in Epoxy Resins

For Researchers, Scientists, and Drug Development Professionals

Methylhexahydrophthalic anhydride (B1165640) (MHHPA) stands as a crucial curing agent in the formulation of high-performance epoxy resins. Its cycloaliphatic structure imparts excellent thermal stability, superior electrical insulation properties, and robust mechanical strength to the cured polymer network.[1][2] This technical guide delves into the core mechanism of action of MHHPA as an epoxy curing agent, providing a detailed overview of the chemical reactions, experimental protocols for characterization, and key quantitative data for researchers and professionals in the field.

The Curing Mechanism: A Step-by-Step Reaction Pathway

The curing of epoxy resins with MHHPA is a complex process involving a series of chemical reactions that transform the low-viscosity liquid resin into a hard, infusible, and highly cross-linked thermoset. The primary mechanism involves the ring-opening of the epoxy group by the anhydride, followed by esterification reactions. The presence of a catalyst or accelerator is often crucial to facilitate the reaction at a practical rate.[3][4]

The curing process can be broadly categorized into three main stages:

-

Initiation: The reaction is typically initiated by a species containing an active hydrogen, such as a hydroxyl group (-OH) or a tertiary amine accelerator. This initiator attacks the anhydride ring, opening it to form a carboxyl group. In the presence of a tertiary amine accelerator like Tris-(dimethylaminomethyl) phenol (B47542) (DMP-30), the amine reacts with the anhydride to form an ion pair, which is highly reactive towards the epoxy group.[5]

-

Propagation: The newly formed carboxyl group then reacts with an epoxy group, leading to the formation of a hydroxyl ester. This reaction also regenerates a hydroxyl group, which can then react with another anhydride molecule, thus propagating the curing process.[3] This chain reaction leads to the formation of a linear polyester (B1180765) chain.

-

Cross-linking: As the reaction proceeds, the hydroxyl groups present on the growing polymer chains can also react with epoxy groups, leading to the formation of ether linkages. This branching reaction is crucial for the development of a three-dimensional cross-linked network, which is responsible for the final properties of the cured material.[3]

A significant side reaction that can occur is the homopolymerization of the epoxy resin, which is the direct reaction of epoxy groups with each other. This reaction is typically catalyzed by acids or bases and can be more prominent in under-catalyzed or over-catalyzed systems with strong base accelerators.[3]

Diagram of the MHHPA-Epoxy Curing Reaction Pathway

Caption: The reaction pathway of MHHPA curing of epoxy resin.

Quantitative Data Summary

The following tables summarize key quantitative data related to the MHHPA-epoxy curing system, providing a basis for comparison and formulation development.

Table 1: Kinetic Parameters for MHHPA-Epoxy Curing

| Parameter | Value | Method | Reference |

| Activation Energy (Ea) | 71.6 kJ/mol | Kissinger method (DSC) | [6] |

| Activation Energy (Ea) | 74.7 kJ/mol | Ozawa's method (DSC) | [6] |

| Activation Energy (Ea) | 48.5 kJ/mol | Kissinger method (DSC) | [7] |

| Activation Energy (Ea) | 54.1 kJ/mol | Flynn–Wall–Ozawa method (DSC) | [7] |

| Total Reaction Order | ~2.5 | Autocatalytic model (DSC) | [6] |

Table 2: Physical Properties of MHHPA-Cured Epoxy Resins

| Property | Value | Epoxy Resin Type | Reference |

| Glass Transition Temp. (Tg) | 128 °C | Not Specified | [2] |

| Tensile Strength | 11,500 psi | Not Specified | [2] |

| Glass Transition Temp. (Tg) | 141 °C | Standard BPA Liquid Epoxy | [8] |

| Glass Transition Temp. (Tg) | 142 °C | Low Viscosity BPA Liquid Epoxy | [8] |

| Glass Transition Temp. (Tg) | 206 °C | Cycloaliphatic Epoxy | [8] |

| Glass Transition Temp. (Tg) | 134 °C | Epoxy Phenol Novolac | [8] |

| Glass Transition Temp. (Tg) | 150 °C | Epoxy BPA Novolac | [8] |

| Glass Transition Temp. (Tg) | 138 °C | BPF Liquid Epoxy | [8] |

| Dielectric Constant (Dk) | 2.93 | Fluorinated Epoxy (DGEBHF) | [9] |

| Water Absorption | 0.45% | Not specified | [9] |

Experimental Protocols

Detailed experimental methodologies are crucial for reproducible research. The following sections outline the protocols for key analytical techniques used to study the MHHPA-epoxy curing process.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for studying the kinetics of curing reactions by measuring the heat flow associated with the exothermic curing process.[10][11][12][13]

Objective: To determine the heat of reaction, degree of cure, and kinetic parameters (activation energy, reaction order).

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the uncured MHHPA-epoxy mixture into an aluminum DSC pan. Seal the pan hermetically.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Non-isothermal Scan: Heat the sample at a constant rate (e.g., 5, 10, 15, 20 °C/min) under an inert atmosphere (e.g., nitrogen) from ambient temperature to a temperature where the curing reaction is complete (e.g., 250 °C).[14]

-

Isothermal Scan: Alternatively, rapidly heat the sample to a specific isothermal curing temperature and hold for a defined period to monitor the heat flow as a function of time.[10]

-

Data Analysis:

-

The total heat of reaction (ΔH_total) is determined by integrating the area under the exothermic peak of the non-isothermal scan of an uncured sample.

-

The degree of cure (α) at any time or temperature can be calculated by dividing the partial heat of reaction (ΔH_partial) by the total heat of reaction.

-

Kinetic parameters can be determined using model-free methods (e.g., Kissinger, Ozawa-Flynn-Wall) or model-fitting methods (e.g., Kamal's autocatalytic model) applied to the data from multiple heating rates.[6][15]

-

Diagram of the DSC Experimental Workflow

Caption: A typical workflow for DSC analysis of epoxy curing.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a valuable tool for monitoring the chemical changes occurring during the curing process by tracking the disappearance of reactant functional groups and the appearance of product functional groups.[15][16][17]

Objective: To monitor the conversion of epoxy and anhydride groups and the formation of ester groups in real-time.

Methodology:

-

Sample Preparation: Prepare a thin film of the uncured MHHPA-epoxy mixture between two potassium bromide (KBr) plates or on a suitable IR-transparent substrate.

-

Instrument Setup: Place the sample in the FTIR spectrometer, often equipped with a heating stage to control the curing temperature.

-

In-situ Monitoring: Acquire FTIR spectra at regular time intervals as the sample is heated to and held at the desired curing temperature.[18]

-

Data Analysis:

-

Monitor the decrease in the absorbance of the characteristic peaks for the epoxy group (e.g., ~915 cm⁻¹) and the anhydride group (e.g., ~1780 cm⁻¹ and ~1850 cm⁻¹).

-

Monitor the increase in the absorbance of the characteristic peak for the ester group (e.g., ~1740 cm⁻¹).

-

The degree of conversion of the functional groups can be calculated by normalizing the peak absorbances to an internal standard peak that does not change during the reaction.

-

Diagram of the FTIR Experimental Workflow

Caption: A typical workflow for in-situ FTIR monitoring of epoxy curing.

Conclusion

The curing of epoxy resins with MHHPA is a versatile and widely utilized process for producing high-performance thermoset materials. A thorough understanding of the underlying chemical mechanisms, coupled with robust analytical characterization, is paramount for optimizing material properties and ensuring reliable performance in demanding applications. This guide provides a foundational understanding of the MHHPA-epoxy curing system, offering valuable insights for researchers and professionals engaged in the development and application of these advanced materials.

References

- 1. nbinno.com [nbinno.com]

- 2. broadview-tech.com [broadview-tech.com]

- 3. tri-iso.com [tri-iso.com]

- 4. Curing Kinetics and Dielectric Properties of Anhydride Cured Epoxy Resin With Different Accelerator Contents | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

- 5. Curing Kinetics and Dielectric Properties of Anhydride Cured Epoxy Resin With Different Accelerator Contents | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tri-iso.com [tri-iso.com]

- 9. researchgate.net [researchgate.net]

- 10. shimadzu.com [shimadzu.com]

- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 12. ebatco.com [ebatco.com]

- 13. hitachi-hightech.com [hitachi-hightech.com]

- 14. Characterization of Cure Behavior in Epoxy Using Molecular Dynamics Simulation Compared with Dielectric Analysis and DSC - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Curing behavior and thermal properties of multifunctional epoxy resin with methylhexahydrophthalic anhydride [ouci.dntb.gov.ua]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Spectroscopic Analysis of Methylhexahydrophthalic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylhexahydrophthalic anhydride (B1165640) (MHHPA) is a widely utilized epoxy resin curing agent, valued for its contribution to the desirable physical and chemical properties of the cured polymer matrix. A thorough understanding of its molecular structure is paramount for quality control, reaction monitoring, and the development of new applications. This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize MHHPA, including Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, data interpretation, and a standardized analysis workflow are presented to aid researchers in their analytical endeavors.

Physicochemical Properties of MHHPA

| Property | Value |

| Molecular Formula | C₉H₁₂O₃ |

| Molecular Weight | 168.19 g/mol |

| Appearance | Colorless, oily liquid |

| CAS Number | 25550-51-0 |

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a substance like Methylhexahydrophthalic anhydride.

Caption: General workflow for the spectroscopic analysis of MHHPA.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum of MHHPA is characterized by the distinctive absorptions of the cyclic anhydride and the saturated hydrocarbon backbone.

Experimental Protocol:

-

Instrumentation: A Fourier-Transform Infrared Spectrometer equipped with either a transmission cell or an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (Neat Liquid/ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of MHHPA directly onto the ATR crystal, ensuring complete coverage.

-

Acquire the sample spectrum.

-

-

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (signal-averaged)

-

-